molecular formula C7H6BrNO B057763 3-Acetyl-2-bromopyridine CAS No. 84199-61-1

3-Acetyl-2-bromopyridine

Cat. No. B057763
CAS RN: 84199-61-1
M. Wt: 200.03 g/mol
InChI Key: VYJZSPNXTDPUJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Acetyl-2-bromopyridine and related derivatives typically involves the bromination of pyridine compounds and subsequent acetylation. For instance, the conversion of 3,5-dibromopyridine with sodium ethylate into 3-bromo-5-ethoxypyridine, followed by interaction with ammonia and acetylation, has been reported (Hertog et al., 1948). Additionally, the formation of terpyridines from 2-acetyl-5-bromopyridine through various metal-catalyzed reactions showcases the compound's utility in creating complex structures (Jianqiang Huo et al., 2011).

Molecular Structure Analysis

The molecular structure of 3-Acetyl-2-bromopyridine derivatives has been elucidated through crystallography and density functional theory (DFT) studies. For example, the crystal structure of 3-amino-5-bromopyridine with N-iodosuccinimide in acetic acid provides insights into the positioning of substituents on the pyridine ring and highlights weak intermolecular hydrogen bonds (K. Bunker et al., 2008).

Chemical Reactions and Properties

3-Acetyl-2-bromopyridine undergoes a variety of chemical reactions, including nucleophilic substitution and coupling reactions. The compound's reactivity towards different reagents underlines its versatility in synthesizing a range of heterocyclic compounds. For instance, its reaction with α-bromoketones and 2-aminopyridine under different conditions leads to the formation of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, showcasing its chemodivergent synthesis potential (Yanpeng Liu et al., 2019).

Physical Properties Analysis

The physical properties of 3-Acetyl-2-bromopyridine and its derivatives have been studied through spectroscopic methods, including vibrational spectroscopy and molecular docking. These studies provide detailed information on the vibrational frequencies, molecular reactivity, and stability, offering insights into the bioactivity of the molecules (S. Premkumar et al., 2016).

Chemical Properties Analysis

The chemical properties of 3-Acetyl-2-bromopyridine derivatives are characterized by their reactivity and the formation of complexes with metals, as seen in the synthesis of platinum complexes of trisubstituted terpyridines. These reactions not only demonstrate the compound's role in forming coordination compounds but also its application in materials science and catalysis (Jianqiang Huo et al., 2011).

Scientific Research Applications

  • Synthesis of Terpyridines : 3-Acetyl-2-bromopyridine is used in the synthesis of trisubstituted terpyridines, which are significant for the formation of platinum complexes. These complexes have potential applications in various fields, including material science and catalysis (Huo, Arulsamy, & Hoberg, 2011).

  • Preparation of Brominated Pyridines : It is involved in the preparation of brominated pyridines, which are crucial intermediates in the synthesis of a wide range of pyridine derivatives with potential applications in pharmaceuticals and agrochemicals (Hertog, Falter, & Linde, 1948).

  • Epigenetic Research : 3-Acetyl-2-bromopyridine derivatives play a role in the study of bromodomains, which are involved in reading acetyl-lysine modifications on histones. This research is crucial for understanding gene expression regulation and has implications in cancer therapy and other diseases (Filippakopoulos & Knapp, 2014).

  • Structural Analysis : The compound is used in studies involving the molecular structure and vibrational spectra of bromopyridines. Such studies are essential for understanding the physical and chemical properties of these compounds (Kandasamy & Velraj, 2012).

  • Chemical Synthesis : It is utilized in the cyclization of bromopyridines with carboxylic acids, which is a significant reaction in organic synthesis, particularly in the pharmaceutical industry (Cho & Kim, 2008).

  • Bromodomain Inhibition Studies : Research involving 3-Acetyl-2-bromopyridine derivatives contributes to the development of bromodomain inhibitors. These inhibitors have shown potential in treating various diseases, including cancers and inflammatory disorders (Hewings et al., 2011).

Safety And Hazards

3-Acetyl-2-bromopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302 - H315 - H319 - H335 .

properties

IUPAC Name

1-(2-bromopyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJZSPNXTDPUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433761
Record name 3-ACETYL-2-BROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2-bromopyridine

CAS RN

84199-61-1
Record name 3-ACETYL-2-BROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromopyridin-3-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MY Fosso, K McCarty, E Head… - ACS chemical …, 2016 - ACS Publications
… A solution of 3-acetyl-2-bromopyridine (1i) (201 mg, 1.0 mmol) and 4-(dimethylamino)benzaldehyde (2) (150 mg, 1.0 mmol) in EtOH (5 mL) was treated with 3 mL of a 20% aqueous …
Number of citations: 6 pubs.acs.org

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